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Compound Name: Hsd17B13-IN-47

Cat. No.: B12386324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature and databases do not

contain specific in vitro studies for a compound designated "Hsd17B13-IN-47." The following

guide provides a comprehensive overview of the target protein, Hydroxysteroid 17-beta

dehydrogenase 13 (HSD17B13), based on existing research. This information is intended to

serve as a foundational resource for research and development efforts targeting this enzyme.

Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a recently identified enzyme that

has garnered significant attention as a promising therapeutic target for non-alcoholic fatty liver

disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3]

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][4][5]

Compelling human genetic evidence has shown that loss-of-function variants in the HSD17B13

gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD,

alcoholic liver disease, and hepatocellular carcinoma.[2][5][6] These findings have spurred the

development of therapeutic strategies aimed at inhibiting HSD17B13 activity.[7][8]

Core Characteristics of the HSD17B13 Protein
The following table summarizes the key features of the HSD17B13 protein based on current

literature.
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Feature Description References

Gene HSD17B13 [9]

Protein Family
17-beta-hydroxysteroid

dehydrogenase superfamily
[4][10]

Primary Location Liver (hepatocytes) [1][2]

Subcellular Localization Lipid droplets [1][2][8]

Enzymatic Activity

Retinol dehydrogenase (RDH)

activity; catalyzes the

conversion of retinol to

retinaldehyde.

[2][11]

Proposed Substrates
Steroids, proinflammatory lipid

mediators, and retinol.
[2][5]

Role in Disease

Upregulated in NAFLD and

promotes lipid accumulation in

the liver. Loss-of-function

variants are protective against

NAFLD progression.

[4][5][10]

Therapeutic Potential

Inhibition of HSD17B13 is a

potential strategy to treat

NAFLD/NASH and other

chronic liver diseases.

[7][8]

Enzymatic Function and Proposed Substrates
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1]

In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH)

activity, converting retinol to retinaldehyde.[2][11] This enzymatic activity is dependent on its

localization to lipid droplets and the presence of a cofactor binding site.[11][12] While retinol is

a confirmed in vitro substrate, it is plausible that HSD17B13 may act on other substrates in

vivo, including various steroids and bioactive lipids.[11][13] The precise physiological

substrates and the full extent of its enzymatic functions are areas of ongoing investigation.
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Role of HSD17B13 in the Pathogenesis of
NAFLD/NASH
The expression of HSD17B13 is significantly increased in the livers of patients with NAFLD.[4]

[10] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size

of lipid droplets, suggesting a direct role in hepatic steatosis.[2] The proposed mechanism

involves HSD17B13-mediated alterations in lipid metabolism on the surface of lipid droplets.

One hypothesis suggests that HSD17B13 expression is induced by the liver X receptor α

(LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[1]

Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 in the

progression of NAFLD.
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Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.

Therapeutic Rationale for HSD17B13 Inhibition
The strongest evidence supporting HSD17B13 as a therapeutic target comes from human

genetic studies. Multiple single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that
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result in a loss of enzymatic function have been shown to be protective against the

development and progression of chronic liver diseases.

The table below summarizes key protective genetic variants of HSD17B13.

Genetic Variant Effect on Protein
Associated
Protection

References

rs72613567:TA

Splice variant leading

to a truncated,

unstable protein with

decreased enzymatic

activity.

Reduced risk of

NAFLD, NASH,

alcoholic liver disease,

and hepatocellular

carcinoma.

[2][5][6]

rs62305723

(p.P260S)

Missense variant

conferring partial loss

of function.

Decreased severity of

NAFLD.
[1][3]

rs143404524

Results in a truncated

protein with loss of

enzymatic activity.

Protection against

liver injury.
[4]

These genetic findings provide a strong rationale that inhibiting the enzymatic activity of

HSD17B13 could mimic the protective effects of these naturally occurring variants and offer a

therapeutic benefit to patients with liver disease.

Therapeutic Strategies Targeting HSD17B13
The validation of HSD17B13 as a therapeutic target has led to the development of several

inhibitory modalities.

RNA interference (RNAi): This approach aims to reduce the expression of the HSD17B13

gene, thereby lowering the levels of the HSD17B13 protein. ALN-HSD is an investigational

RNAi therapeutic that has been evaluated in clinical trials.[8]

Small Molecule Inhibitors: The development of orally available small molecules that directly

inhibit the enzymatic activity of HSD17B13 is another promising strategy. INI-822 is a small
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molecule inhibitor of HSD17B13 that has entered Phase I clinical studies.[8] A recent patent

application also describes a series of novel HSD17B13 inhibitors.[7]

Generalized In Vitro Workflow for HSD17B13
Inhibitor Evaluation
While specific protocols for "Hsd17B13-IN-47" are unavailable, a general workflow for the in

vitro evaluation of HSD17B13 inhibitors can be outlined. This would typically involve a series of

assays to determine potency, selectivity, and mechanism of action.

Below is a diagram representing a generalized experimental workflow for screening and

characterizing HSD17B13 inhibitors.
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Caption: Generalized workflow for in vitro HSD17B13 inhibitor evaluation.

Experimental Protocols: Key Methodological
Considerations
Detailed protocols would be specific to the inhibitor and the laboratory. However, key

experiments would likely include:

HSD17B13 Enzyme Inhibition Assay: A biochemical assay to measure the ability of a

compound to inhibit the enzymatic activity of purified recombinant HSD17B13.[7] This could

be a fluorescence-based assay monitoring the conversion of retinol to retinaldehyde or the

production of NADH.

Cell-Based Lipid Accumulation Assay: Utilizing a human hepatocyte cell line (e.g., HepG2 or

Huh7), this assay would assess the effect of the inhibitor on lipid droplet formation, often

induced by treatment with fatty acids. Lipid accumulation can be quantified using fluorescent

dyes like Nile Red or Bodipy.

Selectivity Assays: To ensure the inhibitor is specific for HSD17B13, its activity would be

tested against other related enzymes, particularly other members of the 17-beta-

hydroxysteroid dehydrogenase family.

Target Engagement Assays: Cellular thermal shift assays (CETSA) or other biophysical

methods could be employed to confirm that the inhibitor binds to HSD17B13 within a cellular

context.

Conclusion
HSD17B13 has emerged as a high-conviction therapeutic target for NAFLD and other chronic

liver diseases, strongly validated by human genetics. The development of inhibitors targeting

HSD17B13 is a promising area of research. While specific data on "Hsd17B13-IN-47" is not

publicly available, the wealth of information on the biology and genetic validation of HSD17B13

provides a solid foundation for the discovery and development of novel therapeutics. Future in

vitro studies will be critical in identifying and characterizing potent and selective inhibitors for

clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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